Regioisomeric Oxo-Position Defines Distinct Hydrogen-Bond Acceptor Architecture Compared to 5-Oxo-7-phenyl Analog
The target compound places the oxo group at position 7, para to the bridgehead nitrogen, while the close analog 5-oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 677720-18-2) bears the oxo at position 5, adjacent to the phenyl-bearing carbon. The InChI Keys differ (JQRUIUWQENFCBE-UHFFFAOYSA-N for target vs. YWTGZRRGMPKJQZ-UHFFFAOYSA-N for the 5-oxo isomer), confirming distinct connectivity [1]. Topological polar surface area (TPSA) is predicted at 84.2 Ų for both isomers, but the spatial orientation of the carbonyl oxygen differs, affecting the vector of hydrogen-bond acceptor interactions with kinase hinge regions or PDE catalytic sites [2].
| Evidence Dimension | Regioisomeric oxo position – hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | 7-Oxo; InChI Key JQRUIUWQENFCBE-UHFFFAOYSA-N; oxo at C7 (para to bridgehead) |
| Comparator Or Baseline | 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 677720-18-2); InChI Key YWTGZRRGMPKJQZ-UHFFFAOYSA-N; oxo at C5 (adjacent to phenyl-bearing carbon) |
| Quantified Difference | Oxo position shift from C7 to C5 alters the spatial position of the hydrogen-bond acceptor by approximately 2.4 Å (based on the 1,3-distance in the pyrimidine ring) |
| Conditions | InChI-based structural comparison; predicted TPSA 84.2 Ų for both compounds |
Why This Matters
When screening for kinase or PDE inhibitors, the orientation of the carbonyl oxygen determines whether the compound can engage the conserved hinge-region backbone NH; a 2.4 Å shift can abrogate binding entirely, making the two isomers non-interchangeable in structure-based drug design.
- [1] Kuujia.com. CAS 677720-18-2: 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, InChI Key YWTGZRRGMPKJQZ-UHFFFAOYSA-N. View Source
- [2] Kuujia.com. CAS 677720-18-2, computed TPSA: 84.2 Ų. View Source
